Amino-3-methyl-benzimidazoline-2-thion
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Overview
Description
7-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione is a heterocyclic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes an imidazole ring fused with a benzene ring, and a thione group at the second position The presence of an amino group at the seventh position and a methyl group at the first position further distinguishes this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by methylation and subsequent amination. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 7-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The pathways involved can vary depending on the specific application, but often include inhibition of key enzymes or disruption of cellular processes.
Comparison with Similar Compounds
1-Methyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione: Lacks the amino group at the seventh position.
7-Amino-1,3-dihydro-2H-benzo[d]imidazole-2-thione: Lacks the methyl group at the first position.
1-Methyl-1,3-dihydro-2H-benzo[d]imidazole-2-one: Contains an oxygen atom instead of a sulfur atom at the second position.
Uniqueness: The presence of both the amino group at the seventh position and the methyl group at the first position, along with the thione group, makes 7-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione unique
Properties
Molecular Formula |
C8H9N3S |
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Molecular Weight |
179.24 g/mol |
IUPAC Name |
4-amino-3-methyl-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C8H9N3S/c1-11-7-5(9)3-2-4-6(7)10-8(11)12/h2-4H,9H2,1H3,(H,10,12) |
InChI Key |
DXWOQIMHDSVZBI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2NC1=S)N |
Origin of Product |
United States |
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